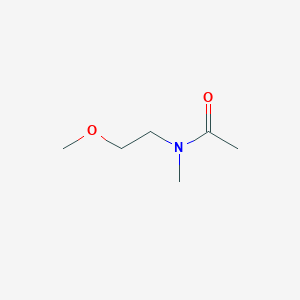

N-(2-methoxyethyl)-N-methylacetamide

Cat. No. B8776631

M. Wt: 131.17 g/mol

InChI Key: MOHVAIVJEBBUQK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07378447B2

Procedure details

Dissolve N-(2-methoxyethyl)methylamine (5.81 g, 65.18 mmol) in 40 mL of pyridine at 0° C. and add acetic anhydride dropwise. After 30 minutes raise the reaction to room temperature and stir for 24 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with 5N HCl. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 4.23 g of crude N-(2-methoxyethyl)-N-methylacetamide. Dissolve this crude material (4.23 g, 32.25 mmol) in 50 mL of toluene and add Lawesson's reagent (6.5197 g, 16.12 mmol) to the mixture. Heat the reaction to 75° C. and allow it to stir for 18 hours. Remove the solvent in vacuo. Triturate the residue with a 1:1 mixture of diethyl ether/pentane three times decanting carefully from the residual solids. Combine the decanted layers and remove the solvent in vacuo to afford 2.13 g of crude N-(2-methoxyethyl)-N-methylthioacetamide. Dissolve this crude material (2.13 g, 14.47 mmol) in 50 mL diethyl ether and add methyl trifluoromethanesulfonate (2.49 g, 15.19 mmol) and allow the reaction to stir for 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (3×). Remove any excess diethylether from the oily residue in vacuo to obtain 2.92 g of crude triflic acid salt of (2-methoxyethyl)methyl(1-methylsulfanylethyl)amine as a black oil. Dissolve this black oil (2.92 g, 9.38 mmol) in 50 mL of pyridine and add (R)-(6-amino-2(R)-hydroxyindan-1-yl)carbamic acid tert-butyl ester (2.46 g, 9.31 mmol) and allow the reaction to stir at room temperature for 23 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with saturated aqueous sodium hydrogencarbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo. Purify the residue by Biotage chromatography (10% MeOH/EtOAc to 25% MeOH/EtOAc) to afford 1.304 g of the titled product (37% yield). MS (ES): m/z 378.2 (M+H).

Identifiers

|

REACTION_CXSMILES

|

C[O:2]CCNC.[C:7]([O:10][C:11](=O)[CH3:12])(=O)C.[N:14]1[CH:19]=CC=[CH:16][CH:15]=1>>[CH3:7][O:10][CH2:11][CH2:12][N:14]([CH3:19])[C:15](=[O:2])[CH3:16]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.81 g

|

|

Type

|

reactant

|

|

Smiles

|

COCCNC

|

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir for 24 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 30 minutes raise

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the solvent in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolve the residue in methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with 5N HCl

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organic layer with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remove the solvent in vacuo

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN(C(C)=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.23 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |